3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxybenzo[d]thiazole and phenylquinazolinone moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-ethoxybenzoate under acidic conditions to form the intermediate 4-ethoxybenzo[d]thiazol-2-amine. This intermediate is then reacted with 2-phenylquinazolin-4(3H)-one in the presence of a suitable catalyst, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Known for its inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV).
Benzo[d]thiazole-2-thiol derivatives: Studied for their potential as quorum sensing inhibitors and anticancer agents.
Uniqueness
3-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of the ethoxybenzo[d]thiazole and phenylquinazolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
918154-71-9 |
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Molecular Formula |
C23H17N3O2S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H17N3O2S/c1-2-28-18-13-8-14-19-20(18)25-23(29-19)26-21(15-9-4-3-5-10-15)24-17-12-7-6-11-16(17)22(26)27/h3-14H,2H2,1H3 |
InChI Key |
ICSRBRCFIUMVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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